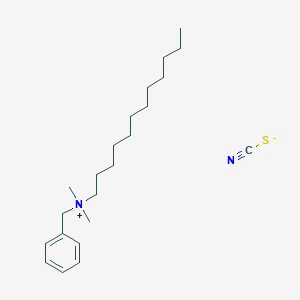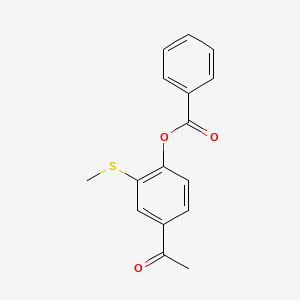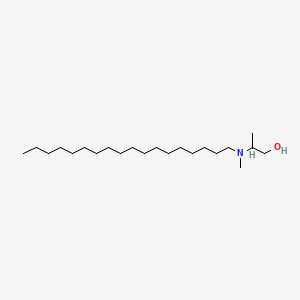
2-(Methyloctadecylamino)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyloctadecylamino)propanol is an organic compound with the molecular formula C22H47NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyloctadecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyloctadecylamino)propanol typically involves the reaction of octadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyloctadecylamino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-(Methyloctadecylamino)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Methyloctadecylamino)propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the long hydrophobic tail can interact with lipid membranes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methyloctadecylamino)-2-propanol: Similar structure but with a different position of the hydroxyl group.
2-Amino-2-methyl-1-propanol: Similar functional groups but with a shorter carbon chain.
Uniqueness
2-(Methyloctadecylamino)propanol is unique due to its long hydrophobic tail, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.
Eigenschaften
CAS-Nummer |
85154-20-7 |
|---|---|
Molekularformel |
C22H47NO |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
2-[methyl(octadecyl)amino]propan-1-ol |
InChI |
InChI=1S/C22H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3)22(2)21-24/h22,24H,4-21H2,1-3H3 |
InChI-Schlüssel |
RDYPPOMZYCGGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
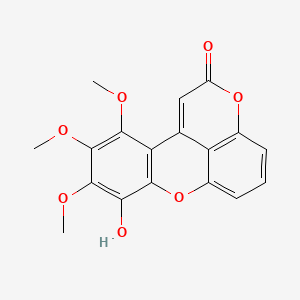
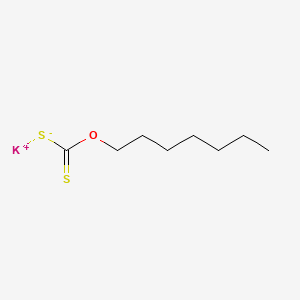
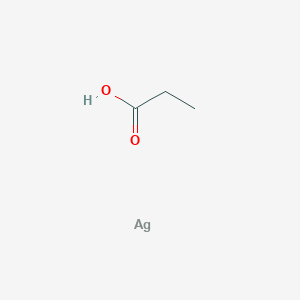

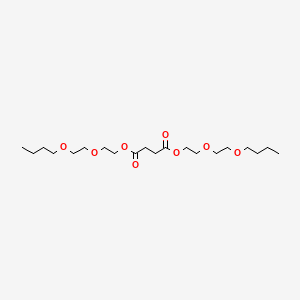
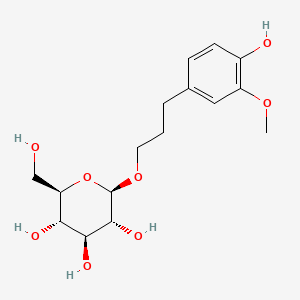
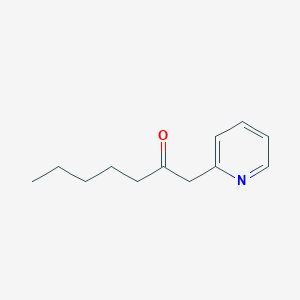
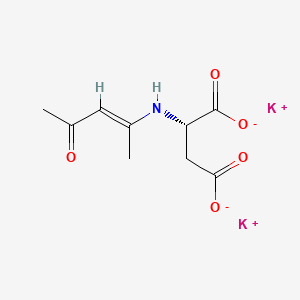
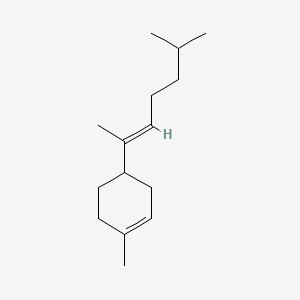
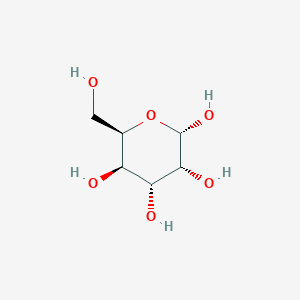
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
